molecular formula C21H28O4 B13450139 15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione

15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione

Cat. No.: B13450139
M. Wt: 344.4 g/mol
InChI Key: KMBFUOSDVPORLE-RCGDKRNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione is a synthetic steroid compound. It is known for its structural similarity to naturally occurring steroid hormones and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Acetylation: Introduction of an acetoxy group at the 15-alpha position.

    Methylation: Addition of a methyl group at the 18 position.

    Oxidation and Reduction: These steps are used to achieve the desired oxidation state at the 3 and 17 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized facilities equipped to handle complex organic synthesis.

Chemical Reactions Analysis

Types of Reactions

15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione has been studied for various applications:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Explored for potential therapeutic uses, including hormone replacement therapy.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione involves its interaction with steroid hormone receptors. It can bind to these receptors and modulate their activity, influencing various molecular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen hormone.

    Testosterone: A naturally occurring androgen hormone.

    Nandrolone: A synthetic anabolic steroid.

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,15S)-13-ethyl-3,17-dioxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-15-yl] acetate

InChI

InChI=1S/C21H28O4/c1-3-21-9-8-16-15-7-5-14(23)10-13(15)4-6-17(16)20(21)18(11-19(21)24)25-12(2)22/h10,15-18,20H,3-9,11H2,1-2H3/t15-,16+,17+,18-,20+,21+/m0/s1

InChI Key

KMBFUOSDVPORLE-RCGDKRNRSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC2=O)OC(=O)C)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CCC12CCC3C(C1C(CC2=O)OC(=O)C)CCC4=CC(=O)CCC34

Origin of Product

United States

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